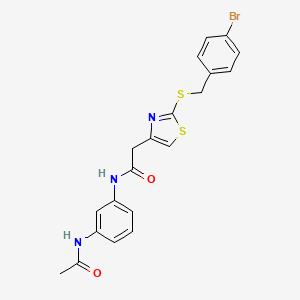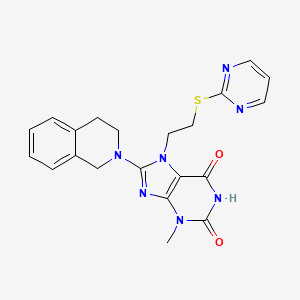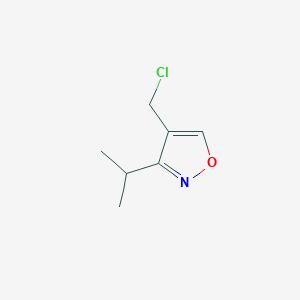
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as TFEDEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is characterized by its unique structure, which contains both diethoxyethyl and trifluoroethoxy functional groups. In
Aplicaciones Científicas De Investigación
Antiarrhythmic Activity :
- Benzamides with 2,2,2-trifluoroethoxy ring substituents, including compounds similar to the queried chemical, have been evaluated for antiarrhythmic activity. One such compound, flecainide acetate, was identified for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).
Melanoma Imaging and Treatment :
- Radioiodinated benzamides with structural similarities have been used for melanoma imaging. These compounds demonstrated significant uptake in melanoma, indicating potential for both diagnostic imaging and radionuclide therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Inhibitors of Stearoyl-CoA Desaturase-1 :
- Similar benzamides have been studied as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a potential target for treating metabolic diseases. A particular compound in this category demonstrated potent inhibitory effects and dose-dependent changes in plasma desaturation index (Uto, Ogata, Kiyotsuka, Miyazawa, Ueno, Kurata, Deguchi, Yamada, Watanabe, Takagi, Wakimoto, Okuyama, Konishi, Kurikawa, Kono, & Osumi, 2009).
Antispasmodic and Antihypoxic Properties :
- Benzamides are recognized for their physiological activity, including antispasmodic and antihypoxic properties. This research area explores the effects of substituents on these properties (Bakibaev, Gorshkova, Arbit, Filimonov, & Saratikov, 1994).
Chemical Synthesis and Molecular Structures :
- Studies in chemistry have focused on the synthesis and structural analysis of similar benzamides, contributing to a better understanding of their chemical properties and potential applications (Yu, Ma, & Yu, 2012).
Antihyperglycemic Agents :
- A series of benzamide derivatives, structurally related to the queried compound, have been prepared as potential antidiabetic agents. These studies identified specific compounds with promising activity against diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
New Supramolecular Packing Motifs :
- Research in material science has explored the structure of benzene tricarboxamides similar to the queried chemical. They exhibit novel organizational motifs, potentially useful in the design of liquid crystals and other materials (Lightfoot, Mair, Pritchard, & Warren, 1999).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-3-21-13(22-4-2)9-19-14(20)11-5-7-12(8-6-11)23-10-15(16,17)18/h5-8,13H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRIQUCGHUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)


![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)



![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)


